molecular formula C27H34N4O3S B2622669 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 863558-98-9

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2622669
CAS No.: 863558-98-9
M. Wt: 494.65
InChI Key: WULVEVKKERGQKU-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a benzenesulfonamide group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step may involve the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Coupling with Pyridine Derivative: The intermediate product is then coupled with a pyridine derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the nitro groups if present in any intermediates.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide could have several scientific research applications:

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use in studying receptor-ligand interactions or enzyme inhibition.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-benzenesulfonamide

Uniqueness

The unique combination of the piperazine, pyridine, and benzenesulfonamide groups in N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide may confer specific pharmacological properties that are not present in similar compounds. This could include higher binding affinity to certain receptors or enhanced stability under physiological conditions.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-20-16-21(2)27(22(3)17-20)35(32,33)29-19-25(23-8-7-11-28-18-23)31-14-12-30(13-15-31)24-9-5-6-10-26(24)34-4/h5-11,16-18,25,29H,12-15,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULVEVKKERGQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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